2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group. Its unique structural features make it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected and subjected to selective intramolecular cyclization to form the desired piperazine ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.
2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: Compounds with similar piperazine moieties used as alpha1-adrenergic receptor antagonists.
Uniqueness
The uniqueness of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one lies in its trifluoromethyl substitution on the pyrimidine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Properties
Molecular Formula |
C22H21F3N4O |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H21F3N4O/c23-22(24,25)18-15-19(30)27-21(26-18)29-13-11-28(12-14-29)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2,(H,26,27,30) |
InChI Key |
XNJCBZYOBFNUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC(=O)N2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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